molecular formula C18H16ClFN2O2 B4924989 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B4924989
M. Wt: 346.8 g/mol
InChI Key: YWAJVEJMNAILGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical agent. The compound is commonly referred to as CFT or WIN 35,428, and it is a potent dopamine reuptake inhibitor.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine involves the inhibition of dopamine reuptake. The compound binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine are primarily related to its dopamine reuptake inhibition properties. The compound has been shown to increase dopamine levels in the brain, leading to enhanced dopaminergic neurotransmission. This can result in various physiological effects such as increased locomotor activity and reward-seeking behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in lab experiments include its high potency as a dopamine reuptake inhibitor and its potential use as a pharmaceutical agent. The limitations of using the compound in lab experiments include its potential toxicity and the need for careful handling due to its hazardous nature.

Future Directions

There are several future directions for research on 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. These include investigations into its potential use as a therapeutic agent for various neurological disorders, the development of new synthesis methods to improve yield and purity, and the exploration of its potential use in combination with other drugs to enhance therapeutic efficacy. Additionally, further studies are needed to better understand the biochemical and physiological effects of the compound and its potential toxicity.

Synthesis Methods

The synthesis of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine involves the reaction of 2,6-dichloro-3-nitropyridine with 4-fluorophenylmagnesium bromide. The resulting product is then reacted with 5-chloro-2-nitrobenzyl chloride to yield 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been extensively studied for its potential use as a pharmaceutical agent. The compound has been shown to have a high affinity for the dopamine transporter, making it a potent dopamine reuptake inhibitor. This property has led to investigations into the potential use of the compound for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-16-3-6-18(22(23)24)15(11-16)12-21-9-7-14(8-10-21)13-1-4-17(20)5-2-13/h1-7,11H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAJVEJMNAILGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine

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